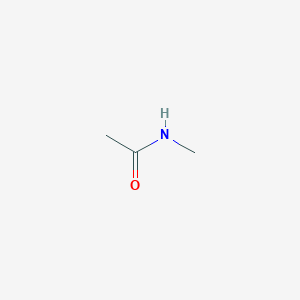
N-metilacetámida
Descripción general
Descripción
La N-Metilacetamida es un compuesto orgánico con la fórmula molecular C3H7NO. Es un derivado de la acetamida donde un átomo de hidrógeno en el nitrógeno es reemplazado por un grupo metilo. Este compuesto es conocido por su uso como disolvente e intermedio en la síntesis orgánica. Aparece como un sólido cristalino blanco y es soluble en agua y varios disolventes orgánicos .
Aplicaciones Científicas De Investigación
La N-Metilacetamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como disolvente e intermedio en la síntesis orgánica.
Medicina: Se utiliza en la industria farmacéutica como disolvente para la síntesis y formulación de fármacos.
Industria: La N-Metilacetamida se utiliza en la producción de pesticidas y otros agroquímicos.
Mecanismo De Acción
A nivel molecular, la N-Metilacetamida interactúa con otros compuestos formando enlaces de hidrógeno. Esta interacción influye en la cinética y la termodinámica de la reacción. El mecanismo de acción implica su capacidad para estabilizar los intermediarios de reacción y los estados de transición, promoviendo así el progreso de las reacciones químicas .
Análisis Bioquímico
Biochemical Properties
N-methylacetamide has been studied for its role in biochemical reactions . It has been determined to have six fine components, which include protonation, hydration, and hydroxy structures . These components interact with various enzymes and proteins, influencing the dynamics of the amide I mode .
Molecular Mechanism
N-methylacetamide exerts its effects at the molecular level through various interactions. For instance, it has been observed to form clusters with water molecules, a process driven by a hydrophobic collapse . This interaction influences the amide I dynamics within the system .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of N-methylacetamide in animal models
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La N-Metilacetamida se puede sintetizar mediante varios métodos:
Reacción con ácido acético: Un método común implica la reacción de metilamina con ácido acético caliente.
Reacción con anhídrido acético: Otro método incluye la reacción de metilamina con anhídrido acético.
Reducción/Hidrogenación: La N-Metilacetamida también se puede preparar mediante la reducción o hidrogenación de la N-(hidroximetil)acetamida.
Métodos de producción industrial: En entornos industriales, la N-Metilacetamida se produce típicamente mediante la reacción de ácido acético y metilamina. El proceso implica la aminación, evaporación de agua, evaporación de ácido y fraccionamiento . La temperatura de reacción se mantiene a 70-80 °C y el tiempo de reacción es de aproximadamente 2 horas .
Análisis De Reacciones Químicas
La N-Metilacetamida experimenta varias reacciones químicas, que incluyen:
Hidrólisis: En presencia de ácidos o bases, la N-Metilacetamida puede sufrir hidrólisis para producir ácido acético y metilamina.
Reacciones de sustitución: Puede reaccionar con 3-bromotiofeno en presencia de un catalizador de yoduro de cobre(I) y N,N'-dimetiletilendiamina para formar N-metil-N-(3-tienil)acetamida.
Formación de complejos: La N-Metilacetamida puede actuar como ligando para formar complejos con metales, como el complejo de zirconio(IV).
Comparación Con Compuestos Similares
La N-Metilacetamida se puede comparar con otros compuestos similares, como:
Acetamida: El compuesto principal de la N-Metilacetamida, donde el nitrógeno está unido a dos átomos de hidrógeno en lugar de un grupo metilo.
N,N-Dimetilacetamida: Un derivado donde ambos átomos de hidrógeno en el nitrógeno son reemplazados por grupos metilo.
N-Metilformamida: Un compuesto similar donde la parte del ácido acético es reemplazada por ácido fórmico.
La N-Metilacetamida es única debido a su estructura específica, que le permite actuar como disolvente e intermedio en varias reacciones químicas. Su capacidad para formar enlaces de hidrógeno y estabilizar los intermediarios de reacción la hace particularmente valiosa en la síntesis orgánica y las aplicaciones industriales .
Propiedades
IUPAC Name |
N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUUHNLEMFGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51206-97-4 (hydrochloride salt) | |
| Record name | N-Methylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0047167 | |
| Record name | N-Methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 28 deg C; [HSDB] White crystalline solid; mp = 26-28 deg C; [Alfa Aesar MSDS] | |
| Record name | N-Methylacetamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6249 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
205 °C | |
| Record name | N-METHYLACETAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
108 °C | |
| Record name | N-METHYLACETAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN CHLOROFORM, Soluble in alcohol, ether, acetone, benzene, In water, 1X10+6 mg/l @ 20 °C | |
| Record name | N-METHYLACETAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9371 @ 25 °C/4 °C | |
| Record name | N-METHYLACETAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.44 [mmHg], 0.44 mm Hg at 23 °C. | |
| Record name | N-Methylacetamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6249 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-METHYLACETAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES | |
CAS No. |
79-16-3 | |
| Record name | N-Methylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYLACETAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0T777481M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-METHYLACETAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
28 °C | |
| Record name | N-METHYLACETAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-methylacetamide?
A1: N-methylacetamide has a molecular formula of C3H7NO and a molecular weight of 73.095 g/mol. []
Q2: What are the spectroscopic characteristics of N-methylacetamide?
A2: NMA exhibits characteristic peaks in its infrared (IR) spectrum corresponding to amide I, amide II, and amide III bands. [] These bands arise from specific vibrational modes within the amide group and are sensitive to the molecule's environment and interactions with other molecules. [, ] For instance, the amide I band is particularly sensitive to hydrogen bonding. [, ] Ultraviolet resonance Raman studies have also provided insights into the structural changes of NMA upon electronic excitation. []
Q3: How does N-methylacetamide interact with water?
A3: NMA interacts with water molecules primarily through hydrogen bonding. [, ] Molecular dynamics simulations and spectroscopic studies have shown that NMA and water tend to form clusters, leading to a hydrophobic collapse where the methyl groups of NMA cluster together in the presence of water. [] This behavior is similar to the hydrophobic effect observed in protein folding.
Q4: How do ions interact with N-methylacetamide in aqueous solution?
A4: Studies using molecular dynamics simulations indicate that alkali metal cations like sodium (Na+) and potassium (K+) show affinity for the carbonyl oxygen of the NMA amide group. [, ] Heavier halide anions, like bromide and iodide, interact with the hydrophobic methyl groups of NMA. [] This ion-specific behavior is relevant to understanding how salts influence protein stability and solubility.
Q5: What is the role of hydrogen bonding in N-methylacetamide solutions?
A5: Hydrogen bonding plays a crucial role in the behavior of NMA in solution. It influences the self-association of NMA molecules, as well as their interactions with other molecules like water and ions. [, , ] Neutron diffraction studies have been used to investigate the nature of hydrogen bonding in NMA crystals, providing insights into the factors governing its structure. []
Q6: What is known about the mechanism of N-chlorination of N-methylacetamide?
A6: Kinetic and computational studies have investigated the reaction mechanism of NMA with hypochlorous acid (HOCl) to form N-chloro-N-methylacetamide. [, ] Evidence suggests that the reaction proceeds through the formation of an iminol intermediate, which then reacts with HOCl. This finding is significant because N-chlorination of amides is an important process in biochemistry and environmental chemistry.
Q7: Can N-methylacetamide be used as a cryoprotectant?
A7: Yes, research has explored the use of NMA as a cryoprotectant for chicken sperm. [] The study found that a 6% NMA concentration, combined with a specific thawing rate, provided optimal cryoprotection, preserving sperm membrane integrity and motility after cryopreservation.
Q8: How have computational methods been used to study N-methylacetamide?
A8: Computational chemistry techniques, like density functional theory (DFT) and molecular dynamics simulations, have been extensively applied to study NMA. [, , , ] These methods have been used to:
- Calculate vibrational frequencies and predict IR spectra. [, ]
- Investigate the structure and dynamics of NMA in solution. [, , ]
- Explore the mechanisms of chemical reactions involving NMA. [, ]
- Analyze the influence of substituents on the properties and reactivity of NMA. []
Q9: What is the impact of structural modifications on the properties of N-methylacetamide?
A9: Replacing hydrogen atoms in NMA with methyl groups affects its interactions with water and the accessibility of its reactive sites. [] These structural modifications influence the molecule's hydrogen bonding capacity, solvation properties, and reactivity. For example, the presence of bulky substituents can hinder the approach of other molecules and impact reaction rates. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)








![10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B166319.png)



